The provided papers primarily focus on compounds containing the 3,5-di-tert-butyl-4-hydroxyphenyl moiety, a common structural feature in many phenolic antioxidants. [, , , ] These antioxidants are widely used in polymers to prevent thermo-oxidative degradation. [, , ]
One paper delves into the applications of N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide (NDB), a selective antagonist of human Farnesoid X receptor α (hFXRα). [, ] This compound exhibits potential in treating metabolic disorders, particularly diabetes, by influencing glucose and lipid metabolism. [, ]
Another paper describes the synthesis of bis-(4-(tert-Butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex, a potential anticancer candidate, through the reaction of Fe (III) metal with 4-(tert-Butyl)-N-(methylcarbamothioyl) benzamide in ethanol under reflux conditions. []
4-tert-butyl-N-(4-hydroxyphenyl)benzamide is a chemical compound with the molecular formula and a molecular weight of 269.34 g/mol. This compound is characterized by its unique structure, which includes a tert-butyl group and a hydroxyphenyl moiety attached to a benzamide framework. It has garnered interest in various fields, particularly in medicinal chemistry due to its biological activity.
The compound is synthesized through the reaction of 4-tert-butylphenol with benzoyl chloride in the presence of a base such as pyridine. This method allows for the formation of the amide bond essential to its structure. In terms of classification, 4-tert-butyl-N-(4-hydroxyphenyl)benzamide belongs to the category of aromatic amides, which are known for their diverse applications in pharmaceuticals and materials science.
The synthesis of 4-tert-butyl-N-(4-hydroxyphenyl)benzamide typically involves the following steps:
This method can be optimized for yield and purity, although large-scale industrial production methods are not extensively documented.
The molecular structure of 4-tert-butyl-N-(4-hydroxyphenyl)benzamide features:
The precise arrangement of atoms can be analyzed using techniques such as X-ray crystallography, which provides detailed information about bond lengths and angles .
4-tert-butyl-N-(4-hydroxyphenyl)benzamide can undergo various chemical reactions:
These reactions showcase the compound's versatility in synthetic organic chemistry.
In biological contexts, 4-tert-butyl-N-(4-hydroxyphenyl)benzamide primarily acts as an antagonist for the Farnesoid X receptor (FXR). This receptor plays a crucial role in regulating bile acid homeostasis and lipid metabolism. The interaction with FXR suggests potential therapeutic applications in metabolic disorders.
4-tert-butyl-N-(4-hydroxyphenyl)benzamide has several applications across different scientific fields:
The synthesis of 4-tert-butyl-N-(4-hydroxyphenyl)benzamide (CAS 129488-39-7) primarily employs direct acylation between 4-tert-butylbenzoic acid derivatives and 4-aminophenol. A two-step approach is typical: (1) activation of the carboxylic acid group using thionyl chloride to form 4-tert-butylbenzoyl chloride, followed by (2) nucleophilic attack by 4-aminophenol in anhydrous pyridine or tetrahydrofuran (THF) under reflux [10]. This yields the target compound with a molecular weight of 269.34 g/mol (C₁₇H₁₉NO₂) and purity ≥95% after recrystallization [10].
Alternative routes include Ullmann-type coupling for ether-containing analogues, where 2-iodobenzoates react with phenols under copper catalysis to form diaryl ether linkages prior to amidation [7]. For asymmetric benzamides, PhIO-mediated oxidation of 2-aryloxybenzamides enables direct hydroxylation at the para-position of the phenoxy group, utilizing trifluoroacetic acid (TFA) as a solvent and room-temperature conditions to achieve yields up to 72.9% [7].
Table 1: Synthetic Methods for 4-tert-butyl-N-(4-hydroxyphenyl)benzamide Analogues
Method | Key Reagents/Conditions | Yield Range | Application Scope |
---|---|---|---|
Direct Acylation | 4-tert-butylbenzoyl chloride + 4-aminophenol/pyridine/reflux | 60–85% | Parent compound synthesis |
Ullmann Coupling | Cu catalyst, aryl halide + phenol, 110–130°C | 40–75% | Ether-linked benzamide analogues |
PhIO-Mediated Oxidation | PhIO (2 eq.), TFA, rt, 12–24 h | 55–73% | 2-(4-Hydroxyphenoxy)benzamide derivatives |
The tert-butyl group critically enhances lipophilicity (logP ≈ 4.2), promoting membrane permeability in bioactive analogues. In HDAC/JAK2 inhibitors, this moiety induces steric effects that stabilize hydrophobic pocket interactions within enzyme active sites [1]. Quantum mechanical calculations (TD-DFT) confirm that the electron-donating tert-butyl group elevates the HOMO energy level, reducing the energy gap and increasing reactivity for electrophilic attack [1].
Conversely, the 4-hydroxyphenyl segment enables three key functions:
Imidation via EDC coupling [1-ethyl-3-(3-dimethylaminopropyl)carbodiimide] is pivotal for constructing benzamide bonds under mild conditions. Optimized parameters include:
In HDAC inhibitor synthesis, EDC-mediated coupling of 4-hydroxybenzamides with 1,3-benzodioxole carboxylic acids achieved 22–95% yields after HPLC purification [1]. Kinetic studies revealed that in situ activation at 0°C followed by amidation at 25°C maximizes efficiency while preserving acid-labile groups.
Table 2: Optimization Parameters for EDC Coupling in Benzamide Synthesis
Variable | Optimal Condition | Effect on Yield/Purity | Evidence Source |
---|---|---|---|
Solvent | DMF | Yield ↑ 25% vs. THF | HDAC inhibitor study [1] |
Additive | HoBt (1 eq.) | Purity ↑ to >95% | Antimicrobial benzamides [5] |
Temperature | 0°C (activation), 25°C (coupling) | Diacylation ↓ 15% | Anti-protozoal agents [3] |
Acid:EDC ratio | 1.0:1.2 | Unreacted acid <5% | Quantum study [1] |
Etherification of 4-tert-butyl-N-(4-hydroxyphenyl)benzamide focuses on alkylation of the phenolic –OH group. Two dominant approaches are employed:
Challenges include regioselectivity for ortho-substituted phenols. Protecting groups (e.g., tert-butyldimethylsilyl) prevent amide nitrogens from competing in ether formation [7]. In antimicrobial analogues, ether-linked nitrobenzyl moieties enhanced activity against MRSA (MIC = 1.95 µg/mL) by promoting DNA gyrase binding [5].
Table 3: Etherification Strategies for Hydroxyphenyl-Benzamide Derivatives
Strategy | Conditions | Yield | Functional Group Tolerance |
---|---|---|---|
Williamson Synthesis | K₂CO₃, acetone, reflux, 8–12 h | 70–88% | Halides, esters, nitriles |
Mitsunobu Reaction | DEAD, PPh₃, THF, 0°C to rt | 50–75% | Alcohols, acids (sterically hindered) |
PhIO-Mediated C–O Bonding | PhIO/TFA, rt, 24 h | 55–73% | Para-selective for phenoxy |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3